Disperse Diazo Black 3BF
Description
Contextualization of Azo Dyes in Contemporary Materials Science and Sustainable Chemical Research
Azo dyes represent a significant portion of the commercial dyes used today, with applications spanning the textile, leather, paper, and food industries. taylorandfrancis.comyoutube.com Their popularity stems from their vibrant colors, ease of synthesis, and structural versatility. researchgate.net The fundamental structure of azo dyes consists of an azo group (-N=N-) linked to aromatic rings, which can be modified with various substituents to produce a wide spectrum of colors. youtube.comresearchgate.net
In materials science, azo dyes are of interest for their potential use in advanced applications beyond traditional dyeing. For instance, the photochromic properties of some azo dyes, where they undergo a reversible isomerization from a trans to a cis form upon exposure to light, make them candidates for applications in optical data storage, molecular switches, and photomechanical actuators. youtube.comacs.org
However, the widespread use of azo dyes has also raised environmental concerns. sustainability-directory.com A significant challenge lies in the treatment of wastewater from dyeing processes, as many azo dyes are resistant to degradation. frontiersin.org Furthermore, under anaerobic conditions, some azo dyes can break down to form potentially carcinogenic aromatic amines. chalcogen.ronih.gov This has spurred research into sustainable chemical practices, focusing on the development of less toxic and more biodegradable dyes, optimizing dyeing processes to minimize waste, and creating effective wastewater treatment methods. sustainability-directory.com Current research in this area includes enzymatic and microbial degradation of azo dyes, as well as the development of continuous synthesis processes that are more efficient and generate less waste than traditional batch processes. sustainability-directory.comfrontiersin.orgrsc.org
Significance of Disperse Diazo Black 3BF in Specialized Chemical Applications and Innovations
This compound, with the chemical formula C₁₄H₁₆N₄O, is primarily used as a disperse dye for synthetic fibers like polyester (B1180765) and nylon. myskinrecipes.comlabcompare.com Its value in the textile industry lies in its ability to produce deep black shades with good fastness properties, meaning the color is durable and resistant to fading from washing and light exposure. myskinrecipes.com It is also utilized in the production of colored plastics and inks.
Beyond its role as a colorant, this compound serves as a precursor in the synthesis of other organic compounds. Its chemical structure, featuring an azo group and aromatic rings with amino and methoxy (B1213986) substituents, provides unique reactivity and color properties. The synthesis of this compound typically involves a diazotization reaction of an aromatic amine followed by an azo coupling reaction. chemicalbook.com Specifically, 4-nitrobenzenamine is diazotized and coupled with 2-amino-4-methylanisole. The resulting product is then reduced to form the final dye. chemicalbook.com
Recent research has begun to explore the biological activities of disperse dyes, including the potential for some to exhibit cytotoxic effects against cancer cell lines and antimicrobial properties.
Current Research Landscape and Future Directions for this compound
The current research landscape for azo dyes, including compounds like this compound, is increasingly focused on sustainability and novel applications. A significant area of investigation is the development of more environmentally friendly dyeing processes and waste treatment methods. This includes the exploration of enzymatic and microbial degradation of azo dyes to address the issue of water pollution from textile industry effluents. sustainability-directory.comnih.gov
In the realm of materials science, researchers are investigating the unique properties of azo dyes for high-tech applications. The ability of azo compounds to undergo photo-isomerization has led to their study for use in photomechanical materials, where light can be used to induce a change in the material's shape. youtube.com The development of new BF2-coordinated azo dyes that isomerize at longer, less damaging wavelengths of light opens up possibilities for their use in biocompatible materials and other advanced applications. youtube.com
For this compound specifically, future research may focus on several key areas. Further investigation into its biological activities could lead to new pharmaceutical applications. Additionally, modifying its chemical structure could lead to the development of new dyes with improved properties, such as enhanced fastness or novel color shades. As a research chemical, it will likely continue to be used as a building block for the synthesis of new organic compounds with a wide range of potential applications. chemicalbook.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6232-57-1 | cymitquimica.comechemi.com |
| Molecular Formula | C₁₄H₁₆N₄O | labcompare.comcymitquimica.comscbt.com |
| Molecular Weight | 256.31 g/mol | cymitquimica.comscbt.com |
| Appearance | Light yellow to Brown powder to crystal | cymitquimica.com |
| Melting Point | >132°C (dec.) | chembk.comchemicalbook.com |
| Boiling Point | 482.0±45.0 °C (Predicted) | chembk.comchemicalbook.com |
| Density | 1.22±0.1 g/cm³ (Predicted) | chembk.comchemicalbook.com |
| Solubility | DMSO (Slightly), Methanol (Slightly) | chembk.comchemicalbook.com |
| Lambda max (DMF) | 449.0 nm - 453.0 nm | myskinrecipes.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-7-12(16)14(19-2)8-13(9)18-17-11-5-3-10(15)4-6-11/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENZRUFCCLWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064152 | |
| Record name | C.I. Disperse Black 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-57-1 | |
| Record name | 4-[2-(4-Aminophenyl)diazenyl]-2-methoxy-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 11255 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-2-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Black 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)azo]-5-methyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.765 | |
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Synthetic Methodologies and Chemical Derivatization of Disperse Diazo Black 3bf
Established Synthetic Pathways for Disperse Diazo Black 3BF
The traditional synthesis of this compound is a multi-step process rooted in the foundational principles of azo dye chemistry. worlddyevariety.com It involves the sequential formation of a diazonium salt followed by an electrophilic aromatic substitution, and concluding with a reduction step to yield the final chromophore.
The core of the synthesis is the diazotization of a primary aromatic amine, followed by a diazo coupling reaction. nih.gov
Diazotization : This reaction converts a primary aromatic amine into a diazonium salt. nih.gov The process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). This reaction is highly exothermic and must be carried out at low temperatures, typically between 0-5 °C, to prevent the highly unstable diazonium salt from decomposing and losing nitrogen gas (N₂). nih.gov The resulting diazonium ion is a weak electrophile.
Coupling Reaction : The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. This reaction is an electrophilic aromatic substitution. The coupling component must contain strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, to activate the aromatic ring for attack by the weakly electrophilic diazonium ion. The position of the coupling is directed by these activating groups, typically occurring at the para position unless it is already occupied.
The specific manufacturing method for this compound involves a three-stage process: diazotization, coupling, and reduction. worlddyevariety.com
Diazotization of 4-Nitrobenzenamine : The process begins with the diazotization of 4-Nitrobenzenamine.
Coupling : The resulting diazonium salt is coupled with 2-Amino-4-methylanisole.
Reduction : The intermediate product, an azo compound containing a nitro group, is then subjected to a reduction process. This final step converts the nitro (-NO₂) group into a primary amino (-NH₂) group, completing the synthesis of this compound. worlddyevariety.com
Key precursors and reaction parameters are critical for achieving a high yield and purity of the final product.
| Role | Compound Name | Key Function |
|---|---|---|
| Diazo Component | 4-Nitrobenzenamine | Primary aromatic amine that forms the diazonium salt. |
| Coupling Component | 2-Amino-4-methylanisole | Electron-rich substrate that undergoes electrophilic substitution. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. |
| Acid Catalyst | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the acidic medium for nitrous acid formation and stabilizes the diazonium salt. |
| Reducing Agent | (Not specified in sources) | Converts the nitro group to an amino group in the final step. |
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Prevents the thermal decomposition of the unstable diazonium salt intermediate. nih.gov |
| pH | Acidic (for diazotization), Weakly Acidic/Neutral (for coupling) | Strongly acidic conditions are required for diazotization; coupling efficiency is pH-dependent. |
| Solvent | Aqueous medium | Typically used to dissolve the reactants and facilitate the reaction. |
Advanced Synthetic Approaches for Functionalized this compound Derivatives
To improve performance characteristics such as migration resistance, color fastness, and compatibility with modern polymer systems, research has shifted towards creating functionalized derivatives of disperse dyes.
A significant advancement in dye technology is the chemical incorporation of the chromophore directly into a polymer backbone. This strategy creates a macromolecular dye, effectively preventing migration and improving durability. For polyurethane systems, this is achieved by modifying the dye structure to include reactive groups that can participate in the polyaddition reaction.
One effective method involves introducing hydroxyl (-OH) groups into the azo dye structure. These hydroxyl-terminated dyes can act as diols and react with diisocyanate components during polyurethane synthesis. google.com This process covalently bonds the dye into the polymer matrix, resulting in colored polyurethanes with exceptional fastness properties. google.com A similar approach has been demonstrated with the synthesis of a "Polyurethane - Dispersed Diazo Black GNN Polymer dye," where the diazo dye was successfully incorporated into the polyurethane chains, resulting in an amorphous structure with good thermal stability. scientific.net
Another strategy involves the use of "reactive disperse dyes." These dyes are synthesized with functional groups, such as blocked isocyanates, that can form urethane (B1682113) bonds with the hydroxyl groups present in natural fibers or modified synthetic polymers. mdpi.com By modifying this compound with a reactive group like an isocyanate or a hydroxyl group, it can be transformed from a simple disperse dye into a reactive colorant for polyurethane and other polymers. sabtechmachine.comatamanchemicals.com
The properties of azo dyes can be finely tuned by introducing various functional groups onto either the diazo or coupling component precursors. nih.gov These modifications can influence the dye's color, light fastness, affinity for substrates, and solubility.
Electron-Donating/Withdrawing Groups : The introduction of different substituents on the aromatic rings alters the electron distribution of the chromophore, leading to shifts in the maximum absorption wavelength (λmax) and thus the color. For instance, modifying the precursor side chains can control the electron-pushing and -pulling equilibrium, which profoundly affects the chromophore's bandgap and light absorption properties. nih.gov
Functional Groups for Enhanced Affinity : The addition of specific functional groups can improve the dye's interaction with polymer fibers. Studies on various monoazo disperse dyes have shown that the presence of halogen or cyano groups can alter the dye's uptake on polyurethane fibers in blended fabrics. researchgate.net
Introduction of Heterocyclic Moieties : Synthesizing azo dyes from heterocyclic amine precursors instead of simple anilines is a common strategy to create novel dyes with high color strength and good fastness properties. nih.govresearchgate.net This approach could be adapted to create derivatives of this compound with unique shades and improved performance.
Green Chemistry Principles in this compound Synthesis
Traditional diazotization and coupling reactions, while effective, present several environmental and safety challenges, including the use of corrosive mineral acids, low-temperature requirements, and the generation of toxic waste streams. nih.govrsc.org Green chemistry principles aim to address these issues by developing more sustainable synthetic routes.
Several eco-friendly methodologies have been developed for azo dye synthesis that could be applied to this compound:
Use of Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as Amberlyst-15, nano BF₃·SiO₂, or sulfonic acid-functionalized magnetic nanoparticles, can replace corrosive liquid acids like HCl and H₂SO₄. nih.govresearchgate.net These catalysts are often reusable, non-corrosive, and can simplify product isolation. rsc.org
Solvent-Free Reactions : Performing the diazotization and coupling reactions under solvent-free conditions, often using a grinding method, eliminates the need for large volumes of water or organic solvents. rsc.orgtandfonline.com This approach reduces waste and can lead to shorter reaction times and higher yields.
Room Temperature Synthesis : A significant drawback of the traditional method is the need for cooling to 0-5 °C. Green approaches using highly active catalysts like nano BF₃·SiO₂ can stabilize the diazonium salt, allowing the reaction to proceed efficiently at room temperature. tandfonline.com This eliminates the energy cost and complexity associated with low-temperature reactions.
These green protocols avoid the use of toxic liquid acids and solvents, prevent the formation of side products, and offer advantages such as enhanced stability of diazonium salts, reduced reaction times, and high conversion rates. tandfonline.comresearchgate.net
Solvent System Optimization for Reduced Environmental Footprint
The traditional synthesis of azo dyes, including this compound, heavily relies on aqueous solvent systems. Diazotization and coupling reactions are typically performed in water with mineral acids, generating significant volumes of acidic wastewater that require neutralization and treatment. researchgate.netchemistai.org This process contributes substantially to the environmental footprint of dye manufacturing. In response, research and industrial practices are increasingly focused on developing greener and more sustainable solvent strategies.
One of the leading approaches to minimize waste is the development of solvent-free, or "neat," reaction conditions. Studies have demonstrated that diazotization and coupling reactions can be carried out efficiently using solid acid catalysts, such as silica (B1680970) sulfuric acid, in the absence of a bulk solvent medium. researchgate.nettandfonline.com This method involves grinding the aromatic amine with sodium nitrite and the solid acid catalyst at room temperature, which generates a stable aryldiazonium salt. tandfonline.com This salt can then be coupled with another component, also under solvent-free conditions, drastically reducing aqueous waste streams and simplifying product isolation. tandfonline.com
Beyond solvent-free methods, the exploration of alternative, environmentally benign solvents is a key area of research. Supercritical carbon dioxide (scCO₂) has been investigated as a medium for both dye synthesis and the dyeing of polyester (B1180765) fabrics. globaltextilesource.com As a solvent, scCO₂ is non-toxic, non-flammable, and easily removed and recycled by depressurization. globaltextilesource.com However, a significant challenge for its use in azo dye synthesis is the thermal instability of the diazonium salt intermediates, which typically require low temperatures (0–5 °C) for formation, a condition incompatible with the temperatures needed to achieve supercritical CO₂. chemistai.orgglobaltextilesource.com
Another promising class of green solvents is deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a much lower temperature than their individual components. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. rsc.org Research has shown their potential as water-free media for dyeing processes, and their application in the synthesis phase could similarly reduce water consumption and the generation of effluent. rsc.org The optimization of solvent systems represents a critical step toward sustainable manufacturing of this compound, aiming to replace traditional aqueous methods with technologies that offer higher efficiency and a lower environmental impact.
Table 1: Comparison of Solvent Systems in Azo Dye Synthesis
| Solvent System | Key Advantages | Key Disadvantages | Environmental Impact Score (Illustrative) |
|---|---|---|---|
| Traditional Aqueous (Water + Acid) | Low cost, well-established chemistry. | High water consumption, generates large volumes of acidic wastewater requiring treatment. | High |
| Solvent-Free (Solid Acid Catalyst) | Eliminates solvent waste, simplifies product isolation, mild reaction conditions. researchgate.nettandfonline.com | Requires specialized solid catalysts, potential challenges with heat transfer in large-scale reactions. | Very Low |
| Supercritical CO₂ | Non-toxic, non-flammable, easily recycled, reduces wastewater. globaltextilesource.com | High pressure/temperature requirements, incompatible with low-temperature diazonium salt formation. globaltextilesource.com | Low |
| Deep Eutectic Solvents (DES) | Often biodegradable, low toxicity, recyclable, water-free medium. rsc.org | Higher cost than water, viscosity can be an issue, research is still in early stages for synthesis. | Low |
Evaluation of Atom Economy and Reaction Efficiency
The synthesis proceeds in two main stages:
Diazotization and Azo Coupling : 4-Nitrobenzenamine is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-Amino-4-methylanisole to form an intermediate azo compound.
Reduction : The nitro group on the intermediate compound is reduced to an amino group, commonly using a reducing agent like sodium sulfide, to yield the final this compound. commonorganicchemistry.comncsu.edu
For the purpose of calculating the theoretical atom economy, all stoichiometric reactants must be included.
Table 2: Reactants for Synthesis of this compound and Atom Economy Calculation
| Reactant | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4-Nitrobenzenamine | C₆H₆N₂O₂ | 138.12 | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 (x2) | Acid Catalyst |
| 2-Amino-4-methylanisole | C₈H₁₁NO | 137.18 | Coupling Component |
| Sodium Sulfide* | Na₂S | 78.04 | Reducing Agent |
| Total Molecular Weight of Reactants | 495.26 | ||
| Molecular Weight of Desired Product (C₁₄H₁₆N₄O) | 256.30 | ||
| Theoretical Atom Economy (%) | 51.75% | (256.30 / 495.26) * 100 |
*Note: The stoichiometry of the reduction step can vary, but Na₂S is used here as a representative reagent for calculation. ncsu.edu
The theoretical atom economy of approximately 51.75% indicates that, even under ideal conditions with 100% yield, nearly half of the mass of the reactants ends up as byproducts (e.g., sodium chloride, water, and sulfur-containing compounds).
Stability of Diazonium Salt : The diazotization reaction must be conducted at low temperatures (0-5 °C) because the diazonium salt intermediate is highly unstable and can decompose, primarily forming unwanted phenol (B47542) byproducts, which lowers the yield. chemistai.orglibretexts.org
pH Control : The subsequent azo coupling reaction is highly pH-dependent. The incorrect pH can lead to side reactions or failure of the coupling to proceed, reducing the efficiency of this critical bond-forming step. libretexts.org
Purity of Reagents : The presence of impurities in the starting amines can lead to the formation of undesired colored byproducts that are difficult to separate from the main product, thus reducing the isolated yield of pure dye.
Reduction Step : The reduction of the nitro group must be carefully controlled to prevent over-reduction or the formation of other nitrogen-containing species like azoxy or hydrazo compounds, which would decrease the final yield and require extensive purification. unimi.it
Therefore, while atom economy provides a useful benchmark for the "greenness" of the reaction's design, the actual reaction efficiency highlights the importance of process optimization—including temperature control, pH management, and purification methods—in minimizing waste and maximizing the output of this compound.
Spectroscopic and Structural Elucidation of Disperse Diazo Black 3bf and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments
The ¹H NMR spectrum of Disperse Diazo Black 3BF is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, as well as the protons of the methyl, methoxy (B1213986), and amino groups.
Expected ¹H NMR Chemical Shift Ranges for this compound:
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (p-aminophenyl ring) | 6.7 - 7.9 | Doublet, Doublet | The protons on the 4-aminophenyl ring will appear as two distinct doublets due to their ortho and meta coupling. |
| Aromatic Protons (2-methoxy-5-methylphenyl ring) | 6.8 - 7.5 | Singlet, Singlet | The two aromatic protons on this substituted ring are expected to appear as singlets due to their isolated positions. |
| Amino Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet | The chemical shift of amino protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole effects and exchange with trace amounts of water. |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | The three protons of the methoxy group will appear as a sharp singlet. |
| Methyl Protons (-CH₃) | ~2.2 | Singlet | The three protons of the methyl group will also appear as a sharp singlet. |
This table is generated based on typical chemical shifts for similar functional groups and the analysis of the starting materials.
The aromatic region will be the most complex, with the signals influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the azo linkage.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Based on the analysis of related compounds, the predicted ¹³C NMR spectrum of this compound would show signals for the twelve aromatic carbons, the methyl carbon, and the methoxy carbon.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-N (Aromatic, attached to -NH₂) | 140 - 155 |
| C-N=N (Aromatic) | 145 - 155 |
| C-O (Aromatic, attached to -OCH₃) | 150 - 160 |
| Aromatic CH | 114 - 130 |
| C-CH₃ (Aromatic) | 130 - 140 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Methyl Carbon (-CH₃) | ~17 |
This table is generated based on known ¹³C NMR data for 4-aminoazobenzene (B166484) and 2-methoxy-5-methylaniline (B41322). chemicalbook.com
The specific chemical shifts are influenced by the nature of the substituents on the aromatic rings. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield (higher ppm values) due to the electronegativity of these atoms.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₆N₄O, corresponding to a molecular weight of approximately 256.31 g/mol . mzcloud.orgufz.de
In a mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratios (m/z) of the fragments are detected, providing a unique fingerprint of the molecule.
The fragmentation of azo dyes typically occurs at the C-N bonds adjacent to the azo group (-N=N-). For this compound, the primary fragmentation is expected to involve the cleavage of these bonds, leading to the formation of characteristic fragment ions.
Expected Major Fragment Ions in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 256 | [M]⁺ (Molecular Ion) |
| 135 | [C₈H₁₁N₂O]⁺ |
| 121 | [C₇H₉N₂]⁺ |
| 92 | [C₆H₆N]⁺ |
This table is based on the fragmentation patterns observed for its constituent aromatic amines.
The mass spectrum of 4-aminoazobenzene shows characteristic fragments that can be extrapolated to predict the fragmentation of the more complex this compound. ufz.de Similarly, the mass spectrum of 2-methoxy-5-methylaniline provides insight into the fragmentation of the other half of the molecule.
Photochromic and Optically Responsive Material Applications of Disperse Diazo Black 3bf Conjugates
Design and Fabrication of Photochromic Polyurethane Systems Incorporating Disperse Diazo Black 3BF
The integration of this compound into polymer matrices is a key strategy for creating robust photochromic materials. One notable approach involves chemically incorporating the dye into the backbone of polyurethane (PU), a versatile polymer known for its durability and flexibility.
A successful method for this integration is the fabrication of a photochromic waterborne polyurethane-based dye, referred to as WPU-DDB-3BF. researchgate.net This is achieved by introducing this compound into the polyurethane chain during its synthesis, following a modified acetone (B3395972) process. researchgate.netresearchgate.netconsensus.app In this process, the dye, which contains reactive hydroxyl groups, acts as a chain extender, becoming a permanent part of the polymer structure. This covalent bonding is crucial as it prevents dye leaching, which can be a significant issue when the dye is simply physically dispersed within the polymer.
The resulting material is a colored waterborne polyurethane emulsion with low particle sizes and good storage stability. researchgate.net Spectroscopic analysis, including Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy, confirms the successful incorporation of the azobenzene (B91143) units from this compound into the polyurethane backbone. researchgate.netresearchgate.netconsensus.app This chemical linkage also contributes to improved thermal stability of the resulting photochromic polymer compared to the original dye. researchgate.netconsensus.app
The synthesis of these polyurethane-dye conjugates represents a significant step in creating durable and functional photoresponsive materials suitable for applications in coatings, leathers, and textiles. researchgate.net
Table 1: Synthesis and Properties of WPU-DDB-3BF
| Property | Description | Source |
|---|---|---|
| Synthesis Method | Modified acetone process | researchgate.netresearchgate.netconsensus.app |
| Incorporation | This compound is chemically incorporated into the polyurethane chain. | researchgate.netresearchgate.netconsensus.app |
| Characterization | Structure confirmed by FT-IR, Raman, and UV-Vis spectra. | researchgate.netresearchgate.net |
| Thermal Stability | The attachment of azobenzene units to the polyurethane backbone improves thermal stability. | researchgate.netconsensus.app |
| Physical Form | Waterborne polyurethane emulsion with low particle size and good storage stability. | researchgate.net |
Kinetics and Mechanism of Photo-induced Isomerization in this compound-based Materials
The photochromism of this compound and its conjugates stems from the reversible trans-cis isomerization of the azobenzene groups within its structure. researchgate.net The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. researchgate.net This process can be reversed either by exposing the material to visible light of a suitable wavelength or through thermal relaxation. researchgate.net This photochemical reaction induces a change in the molecule's geometry and, consequently, its absorption spectrum, leading to an observable color change.
When this compound is incorporated into a polyurethane matrix, the kinetics of this isomerization process are altered. researchgate.netconsensus.app Research shows that the isomerization time for the WPU-DDB-3BF conjugate is significantly longer than that of the free dye. researchgate.netconsensus.app This slowing of the photochromic process is attributed to the restricted mobility of the azobenzene units once they are covalently bonded to the rigid polyurethane backbone. researchgate.net The polymer matrix imposes steric hindrance, making the geometric change from trans to cis more difficult and slower.
The mechanism of photoisomerization in such polymer-doped systems can be complex, involving not just the isomerization itself but also subsequent molecular reorientation. researchgate.net The process is initiated by the absorption of a photon, which excites the azobenzene molecule. It then relaxes into either the cis or trans state, with the quantum yield of this process being a key parameter. For similar azobenzene dyes in a polymer matrix like poly(methyl methacrylate) (PMMA), the quantum yield of photo-isomerization has been estimated to be around 8%. researchgate.net The surrounding polymer environment plays a critical role in the efficiency and speed of both the forward and reverse isomerization reactions. researchgate.net
Reversibility and Fatigue Resistance Characterization of Photochromic this compound Systems
For practical applications, especially in devices requiring long-term performance like rewritable optical memory or smart windows, the reversibility and fatigue resistance of photochromic materials are paramount. researchgate.net Fatigue refers to the loss of photochromic activity over numerous switching cycles, often due to irreversible side reactions or degradation of the photochromic molecule. researchgate.netresearchgate.net
While azobenzene derivatives are known for their robust photochromism, they are not immune to fatigue. researchgate.net The formation of photostable by-products can occur during repeated irradiation, leading to a decline in performance. rsc.org The local environment, including factors like pH and the presence of oxygen, can influence the rate of this degradation. researchgate.net
In the context of this compound integrated into polyurethane, the covalent bonding within the WPU-DDB-3BF system offers a degree of protection to the dye molecule, potentially enhancing its fatigue resistance compared to simply being dispersed. However, like other photochromic systems, they can still be susceptible to degradation after many cycles.
Strategies to improve fatigue resistance in photochromic systems are an active area of research. For instance, incorporating photochromic molecules into host structures like cyclodextrins has been shown to suppress side reactions and improve durability by encapsulating the molecule and restricting detrimental structural changes. i-repository.net While specific data on the fatigue resistance of this compound systems is limited in the provided context, the principles derived from studies on similar photochromic molecules, such as diarylethenes, are applicable. These studies show that embedding the molecules in a rigid polymer matrix like PMMA can affect their photo-isomerization ability and fatigue characteristics. researchgate.net
Table 2: Factors Influencing Fatigue Resistance in Photochromic Polymers
| Factor | Impact on Fatigue Resistance | Potential Mitigation Strategy | Source |
|---|---|---|---|
| By-product Formation | Leads to irreversible loss of photochromic activity. | Encapsulation in host molecules (e.g., cyclodextrins) to suppress side reactions. | rsc.orgi-repository.net |
| Environmental Factors | pH, solvents, and oxidation can accelerate degradation. | Integration into a protective polymer matrix. | researchgate.net |
| Polymer Matrix | The type of polymer can influence the rate of fatigue. | Rational design of the polymer to optimize molecular environment. | researchgate.netresearchgate.net |
| Number of Cycles | Performance degrades after numerous repetitive irradiation cycles. | Development of inherently more stable photochromic molecules. | researchgate.net |
Integration of this compound in Smart Textile and Responsive Material Development
The unique properties of this compound conjugates make them highly suitable for the development of smart textiles and other responsive materials. The ability to change color in response to a light stimulus opens up possibilities for creating fabrics that can adapt their appearance, offer UV protection, or act as sensors.
Polyester (B1180765) fibers dyed with the WPU-DDB-3BF polymer dye have demonstrated excellent performance characteristics. researchgate.net These textiles exhibit a high color yield, meaning the color is strong and vibrant. researchgate.netconsensus.app Furthermore, they show outstanding retention of breaking strength, excellent breathability, and strong wrinkle resistance. researchgate.netconsensus.app The covalent bonding of the dye ensures it has excellent color fastness against washing, light, and rubbing, which is a critical requirement for textile applications. myskinrecipes.com
The integration of such photochromic systems into textiles can lead to innovative applications, such as:
Camouflage: Fabrics that can change color to blend in with their surroundings.
Fashion and Aesthetics: Clothing that alters its color or pattern based on sunlight exposure.
UV-Radiation Indicators: Textiles that change color to warn the wearer of high UV levels.
Rewritable Textiles: Fabrics on which patterns or information can be "printed" with light and then erased. researchgate.net
The development of photochromic polyurethane dyes like WPU-DDB-3BF represents a practical method for producing these advanced textiles, combining the desirable properties of polyurethane with the dynamic photo-response of this compound. researchgate.net
Substantivity and Performance on Textile Substrates: an Advanced Dyeing Perspective
Investigation of Disperse Diazo Black 3BF Interactions with Synthetic Fiber Structures (e.g., Polyester (B1180765), Polyamides)
This compound, a non-ionic azo dye, is primarily used for dyeing hydrophobic synthetic fibers like polyester and, to some extent, polyamides. textilelearner.net The mechanism of dyeing is not one of chemical reaction but rather a physical process of transfer from a water-based dispersion into the solid organic solvent that is the fiber. textilelearner.net
Polyester: The highly crystalline and hydrophobic nature of polyester fibers presents a significant barrier to dye penetration. slideshare.net Disperse dyes like this compound are effective because they are small, non-ionic molecules that can be dispersed in water and are more attracted to the hydrophobic fiber than the aqueous dye bath. textilelearner.nettextilelearner.net The dyeing process for polyester typically requires high temperatures (105-140°C) and sometimes high pressure. textilelearner.netyoutube.com This elevated temperature increases the kinetic energy of the dye molecules and causes the amorphous regions of the polyester to swell, creating temporary voids that allow the dye molecules to diffuse into the fiber structure. textilelearner.netnih.gov Once inside, the dye is physically "trapped" within the fiber as it cools and the structure contracts. nih.gov The interaction is primarily based on van der Waals forces and dipole-dipole interactions between the dye molecules and the polyester polymer chains. researchgate.net
Polyamides (Nylon): While disperse dyes can be used on polyamides, the interaction is slightly different. Polyamide fibers are less hydrophobic than polyester and contain amide groups that can form hydrogen bonds. Disperse dyes are suitable for achieving pastel to medium shades on nylon. youtube.com The application process for nylon is generally carried out at temperatures around 88-93°C. youtube.com The non-ionic nature of this compound is advantageous as it is not repelled by the surface charge that can be present on synthetic fibers. textilelearner.net
The effectiveness of the dyeing process hinges on several stages:
Dispersion: The dye is finely dispersed in the aqueous bath with the aid of dispersing agents. textilelearner.net
Adsorption: Individual dye molecules move from the dispersion to the surface of the fiber. textilelearner.net
Diffusion: The adsorbed dye molecules penetrate the fiber interior, a process significantly influenced by temperature. textilelearner.net
Advanced Dyeing Methodologies for this compound Application
To enhance the efficiency and effectiveness of dyeing with this compound, various advanced methodologies have been developed.
High-fixation techniques aim to maximize the amount of dye that becomes permanently associated with the fiber, leading to better color yield and reduced environmental impact from unfixed dye in the effluent.
High-Temperature, High-Pressure (HTHP) Dyeing: This is a common method for applying disperse dyes to polyester. textilelearner.net By conducting the dyeing process in a pressurized vessel, temperatures can be raised to 130°C or higher without the dye bath boiling. textilelearner.nettextilelearner.net This significantly increases the rate of dye diffusion into the polyester fiber, leading to higher fixation and the ability to achieve deep shades. textilelearner.net
Thermosol Process: This continuous method involves padding the fabric with a dispersion of the dye, followed by drying and then heating the fabric in a curing oven at high temperatures (around 200-210°C) for a short period (e.g., one minute). youtube.com During this "thermofixation," the dye sublimates and diffuses into the polyester fiber structure. textilelearner.net This method is highly productive and suitable for dyes with good sublimation fastness. textilelearner.net
Carrier Dyeing: This method involves the use of chemical "carriers" that swell the polyester fibers at lower temperatures (around boiling point), facilitating dye penetration. youtube.com While effective for achieving dark shades, the use of carriers has environmental and cost concerns. slideshare.net
The successful application of this compound is highly dependent on the precise control of several process parameters:
Temperature: Temperature is a critical factor. For polyester, temperatures above 100°C are generally required to swell the fiber and facilitate dye diffusion. textilelearner.net Increasing the dyeing temperature generally leads to a higher dye uptake. researchgate.net For instance, studies on similar diazo disperse dyes have shown a significant increase in dye exhaustion, from 55.9% to 91.4%, when the temperature was raised from 100°C to 130°C. researchgate.net
pH: The stability of disperse dyes, particularly azo dyes like this compound, is influenced by the pH of the dye bath. dyestuffscn.com A weakly acidic medium, typically with a pH between 4.5 and 5.5, is optimal for most disperse dyeing processes. dyestuffscn.comblogspot.com This is often achieved using acetic acid. textilelearner.netblogspot.com Deviations from this range, especially towards alkaline conditions, can cause some disperse dyes with alkali-sensitive groups (like ester or cyano groups) to hydrolyze, leading to color changes and poor fastness. dyestuffscn.comhzdmcn.com However, some modern disperse dyes are designed to be more stable under a wider pH range. researchgate.net
Dyeing Time: The duration of the dyeing process affects the diffusion of the dye into the fiber. A longer time at the optimal temperature allows for greater penetration and more level dyeing. A typical high-temperature dyeing cycle might last for about an hour at the peak temperature. textilelearner.netyoutube.com
Dispersing Agents: The use of appropriate dispersing agents is crucial to maintain a stable dispersion of the dye particles in the bath, preventing aggregation that can lead to unlevel dyeing and spots. textilelearner.net
Assessment of Dyeing Performance Attributes
The quality of a dyeing process is evaluated through a series of standardized tests that measure the color and its durability.
The color yield, a measure of the amount of color absorbed by the fabric, is quantitatively assessed using the Kubelka-Munk equation to determine the K/S value. This value is calculated from the reflectance of the dyed fabric and is directly proportional to the concentration of the dye on the substrate. A higher K/S value indicates a greater color depth. The K/S values for polyester dyed with disperse dyes generally increase with increasing dyeing temperature and dye concentration. researchgate.netresearchgate.net The ability to achieve deep black shades with high consistency is a key performance indicator for dyes like this compound. myskinrecipes.com
Color fastness refers to the resistance of the color on the fabric to various external influences it might encounter during its use. This compound is known for its good fastness properties on synthetic fibers. myskinrecipes.com These properties are typically rated on a scale of 1 to 5, with 5 being the highest rating.
Here is a representative data table for the fastness properties of this compound on polyester, based on available information:
| Fastness Property | ISO Test Method (Typical) | Rating (1-5 Scale) |
| Washing Fastness | ISO 105-C06 | 5 |
| Light Fastness | ISO 105-B02 | 5-6 |
| Perspiration Fastness | ISO 105-E04 | 5 |
| Ironing Fastness | ISO 105-X11 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | Good |
Table 1: Representative Color Fastness Properties of this compound on Polyester. Note that specific values can vary depending on the dyeing process and substrate. chemicalbook.com
Wash Fastness: This measures the resistance of the color to fading or running during washing. This compound generally exhibits excellent wash fastness on polyester. chemicalbook.com
Light Fastness: This is a crucial property, especially for apparel and automotive textiles, and indicates the resistance of the color to fading upon exposure to light. This dye typically shows very good to excellent light fastness. chemicalbook.com
Perspiration Fastness: This assesses the color's resistance to the effects of human perspiration. This compound performs well in this regard. chemicalbook.com
Ironing Fastness: This indicates the color's stability to heat from ironing. chemicalbook.com
Sublimation Fastness: This is particularly important for disperse dyes and refers to their tendency to vaporize when heated, which can cause color to transfer to adjacent materials. Dyes with good sublimation fastness are necessary for processes like thermofixation and for end-uses where the fabric will be exposed to heat. textilelearner.net
Mechanical Property Retention of Dyed Substrates
The application of disperse dyes, including this compound, can influence the mechanical characteristics of textile substrates. The dyeing process itself, involving high temperatures, can affect the polymer structure of synthetic fibers like polyester. However, research indicates that the incorporation of this compound into novel dyeing systems can not only color the fabric but also enhance its mechanical performance, particularly in terms of breaking strength retention and crease recovery.
Detailed Research Findings
Recent studies have explored the use of this compound in a modified form, specifically by incorporating it into a waterborne polyurethane (WPU) chain, creating a dye-polymer conjugate referred to as WPU-DDB-3BF. This approach has shown significant improvements in the mechanical properties of dyed polyester fibers.
When polyester fibers are dyed with this modified this compound system, they exhibit notable enhancements in durability and resilience. Research highlights that polyester fibers treated with WPU-DDB-3BF demonstrate "outstanding breaking strength retention, excellent breathability and strong wrinkle resistance" researchgate.netconsensus.appresearchgate.net. This suggests that the dye, when applied as part of a polymer matrix, does more than just impart color; it actively contributes to the structural integrity of the fiber.
Breaking strength is a critical measure of a fabric's durability. The dyeing process can sometimes weaken fibers, leading to a reduction in breaking strength. However, studies on WPU-DDB-3BF have shown a remarkable improvement in this area. The breaking strength retention (BSR) of polyester fibers dyed with this system was found to be in the range of 122-134%. researchgate.net This is a substantial increase when compared to polyester fibers dyed with conventional small-molecule disperse dyes, which typically show a BSR of less than 90%. researchgate.net The significant increase in BSR suggests that the WPU-DDB-3BF conjugate not only preserves the fiber's strength but reinforces it.
Table 1: Breaking Strength Retention of Polyester Fibers Dyed with WPU-DDB-3BF
| Dyed Substrate | Breaking Strength Retention (%) |
|---|---|
| Polyester Fibers with WPU-DDB-3BF | 122 - 134 |
| Polyester Fibers with Conventional Dyes | < 90 |
Data sourced from studies on a modified this compound polymer dye system. researchgate.net
The crease recovery angle of a fabric is a measure of its ability to return to its original flat state after being creased. A higher crease recovery angle indicates better wrinkle resistance. The application of WPU-DDB-3BF has been shown to impart strong wrinkle resistance to polyester fibers. researchgate.netconsensus.appresearchgate.net
The total crease recovery angles (in both warp and weft directions) for polyester fibers dyed with WPU-DDB-3BF were reported to be above 90°, with some instances reaching as high as 175°. researchgate.net This is a significant improvement over fabrics dyed with standard small-molecule dyes, which typically have a crease recovery angle of less than 90°. researchgate.net The formation of physical cross-links between the WPU-DDB-3BF and the polyester fibers is thought to contribute to this enhanced crease recovery. researchgate.net
Table 2: Crease Recovery Angle of Polyester Fibers Dyed with WPU-DDB-3BF
| Dyed Substrate | Crease Recovery Angle (Warp + Weft) |
|---|---|
| Polyester Fibers with WPU-DDB-3BF | > 90° (up to 175°) |
| Polyester Fibers with Conventional Dyes | < 90° |
Data sourced from studies on a modified this compound polymer dye system. researchgate.net
Environmental Behavior and Degradation Pathways of Disperse Diazo Black 3bf
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes that lead to the transformation of the dye molecule. For Disperse Diazo Black 3BF, the key abiotic mechanisms are photodegradation, driven by light energy, and hydrolysis, the reaction with water.
Photodegradation is a primary abiotic pathway for the breakdown of azo dyes in the environment, particularly in aquatic systems exposed to sunlight. The core of this process lies in the dye's interaction with light, which can lead to the cleavage of the chromophoric azo bond (-N=N-). The azo group in this compound can undergo cis-trans isomerization when exposed to light, which alters the compound's properties.
Advanced Oxidation Processes (AOPs), particularly photocatalysis, have been extensively studied for the degradation of complex dyes. These methods often utilize semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) to generate highly reactive hydroxyl radicals (•OH) under UV or solar irradiation. researchgate.netyoutube.com These radicals are powerful oxidizing agents that can non-selectively break down organic pollutants.
Studies on dyes similar to this compound demonstrate the efficacy of this approach. For instance, the photocatalytic degradation of the diazo dye Reactive Black 5 using ferric ions (Fe(III)) under visible light and sunlight has been shown to be effective. nih.gov Under optimal conditions with sunlight, over 90% decolorization was achieved in just 15 minutes. nih.gov Similarly, the degradation of the azo dye Acid Red 14 with nanosized TiO₂ under simulated solar light resulted in nearly 100% mineralization after 60 minutes of irradiation. researchgate.net The efficiency of these processes is influenced by several factors, as detailed in the table below.
Table 1: Factors Influencing Photocatalytic Degradation of Azo Dyes
| Parameter | Effect on Degradation Rate | Rationale |
| Photocatalyst Dosage | Increases to an optimum, then plateaus | An increase in catalyst provides more active sites for photoreaction. However, excessive amounts can lead to light scattering and reduced light penetration. nih.gov |
| Initial Dye Concentration | Decreases with increasing concentration | At high concentrations, dye molecules can absorb light, preventing it from reaching the catalyst surface. This reduces the generation of hydroxyl radicals. nih.gov |
| pH | Dependent on the dye and catalyst | pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule, influencing adsorption and subsequent reaction. scholarsresearchlibrary.com For some systems, acidic or neutral conditions are more favorable. researchgate.net |
| Light Intensity | Increases with increasing intensity | Higher light intensity provides more photons to excite the photocatalyst, leading to a greater generation of reactive oxygen species. researchgate.netnih.gov |
This table summarizes general findings from photodegradation studies of various azo dyes.
The end products of complete photocatalytic degradation are typically simple, non-toxic inorganic molecules such as carbon dioxide, water, and mineral acids, making it an environmentally attractive treatment method. scholarsresearchlibrary.com
Hydrolysis is the chemical reaction of a compound with water. For disperse dyes like this compound, which are characterized by low water solubility, hydrolysis can still be a significant degradation pathway, especially under specific environmental conditions. textilelearner.netscientifictemper.com The stability of the dye in aqueous solutions is highly dependent on pH and temperature.
Research indicates that the azo bond of this compound is susceptible to hydrolysis under acidic conditions (pH < 4). In contrast, alkaline environments (pH > 8) can promote oxidative degradation. The hydrolysis of dyes is a major concern in the textile industry, as the reaction of the dye with water, particularly at elevated pH and temperature, leads to the formation of non-reactive, hydrolyzed dye. taylorandfrancis.com This hydrolyzed dye cannot form a covalent bond with the fabric, resulting in significant wastage and increased pollution load in effluents. taylorandfrancis.comtextileapex.com
The rate of hydrolysis is influenced by several factors:
pH: Higher pH generally increases the rate of hydrolysis for many dye types. textileapex.com
Temperature: An increase in temperature accelerates the hydrolysis reaction. textileapex.com
Dye Structure: The specific chemical structure and reactive groups on the dye molecule affect its susceptibility to hydrolysis. textileapex.com
Bioremediation and Biodegradation Potential of this compound
Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform pollutants. This approach is considered cost-effective and environmentally friendly for treating dye-containing wastewater. nih.gov
A wide array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. scientifictemper.comnih.gov The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process typically occurs under anaerobic or microaerophilic conditions, as the azo bond is electron-deficient and resistant to attack by oxygenases. nih.gov The breakdown results in the formation of aromatic amines, which may be toxic and require further degradation, usually under aerobic conditions. nih.gov
Bacterial Degradation: Bacteria are widely studied for dye degradation due to their metabolic versatility and rapid growth. Bacterial consortia often exhibit higher degradation efficiency than single isolates. For example, a consortium including Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii was used to degrade Disperse Red, achieving 98.47% decolorization under sequential anaerobic-aerobic conditions. hspublishing.org
Fungal Degradation: Fungi, particularly white-rot fungi, produce powerful extracellular ligninolytic enzymes that can non-specifically degrade a wide range of recalcitrant compounds, including azo dyes.
Algal Degradation: Microalgae such as Chlorella vulgaris and species of Oscillatoria have also been shown to effectively decolorize and degrade azo dyes. nih.gov They can break down the dyes into aromatic amines and further metabolize these intermediates into simpler organic compounds. nih.gov
Table 2: Examples of Microbial Systems for Azo Dye Degradation
| Microorganism(s) | Dye Type | Degradation Efficiency | Reference |
| Bacterial Consortium (Pseudomonas, Lysinibacillus, Citrobacter) | Disperse Red (Azo) | 98.47% decolorization | hspublishing.org |
| Chlorella vulgaris, Anabaena oryzae | Orange G (Azo) | Efficient decolorization | nih.gov |
| Enterococcus faecalis | Disperse Red F3B | 94% decolorization in 5 hours | |
| Candida oleophila (Yeast) | Reactive Black 5 (Diazo) | Complete decolorization of 200 mg/L in 24 hours |
This table presents findings from studies on various azo dyes, demonstrating the potential of different microbial systems applicable to this compound.
The microbial degradation of azo dyes is mediated by specific enzymes. The key enzymes involved are azoreductases, which carry out the initial decolorization, and oxidoreductases like laccases and peroxidases, which are involved in the subsequent degradation of aromatic amines.
Azoreductase: This is the primary enzyme responsible for the reductive cleavage of the azo bond (-N=N-), which results in the loss of color. nih.gov This enzymatic reaction breaks the dye molecule into corresponding aromatic amines. Azoreductase activity is common in bacteria and some yeasts and is often more effective under anaerobic conditions.
Laccase and Peroxidases: These enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are primarily produced by fungi. They have a broad substrate specificity and can oxidize a wide variety of aromatic compounds, including the amine intermediates produced from azoreductase activity. Their action is crucial for the complete mineralization of the dye molecule.
The degradation pathway is often a two-step process: an initial anaerobic reduction of the azo bond by azoreductases, followed by an aerobic oxidation of the resulting aromatic amines by enzymes like laccases and peroxidases.
To enhance the efficiency and practicality of bioremediation for industrial-scale applications, several advanced strategies have been developed. These strategies often involve integrating different processes or using specialized reactor configurations.
Sequential Anaerobic-Aerobic Systems: This is one of the most effective strategies for the complete mineralization of azo dyes. An initial anaerobic stage facilitates the reductive decolorization by azoreductases, breaking the azo linkage. The effluent then moves to an aerobic stage where the resulting aromatic amines, which are often resistant to anaerobic breakdown, are degraded by other microbial populations through oxidative reactions. hspublishing.org
Microbial Consortia: Using a mixed culture of microorganisms (consortia) is generally more effective than using a single species. Different microbes can perform different steps in the degradation pathway, leading to more complete mineralization of the parent dye molecule.
Immobilized Biocatalysts: Immobilizing microbial cells or enzymes on a solid support can improve the stability and reusability of the biocatalyst, enhance process control, and protect the microorganisms from toxic substances in the wastewater.
These advanced strategies aim to overcome the limitations of conventional biological treatment and provide robust and efficient solutions for the remediation of effluents containing recalcitrant dyes like this compound.
Environmental Fate Modeling and Assessment Methodologies for Azo Dyes in Aquatic and Terrestrial Systems
The environmental fate of azo dyes, such as this compound, is a critical area of study due to their widespread use and potential ecological impact. Predicting how these complex molecules behave in the environment requires sophisticated modeling and standardized assessment methodologies. Environmental fate models are quantitative tools that help to understand the transport and transformation of chemicals in various environmental compartments and predict the long-term impacts of their release. researchgate.net These models are essential for conducting environmental risk assessments and developing effective management strategies. researchgate.net
The behavior of a pollutant in the environment is determined by its chemical properties and the characteristics of the receiving ecosystem, including factors like persistence in air, water, and soil; reactivity and degradation rates; and potential for bioaccumulation. researchgate.netepa.gov For azo dyes, key transformation processes include biodegradation and photodegradation, while key transport processes are governed by sorption to soil and sediment.
Modeling and Assessment in Aquatic Systems
In aquatic environments, the fate of an azo dye is governed by a combination of biological degradation, photodegradation, and physical partitioning between the water column and sediment.
Environmental Fate Models: Multimedia compartmental models are frequently used to predict the distribution of chemicals in aquatic systems. mdpi.com These models, such as the EPA's Total Risk Integrated Methodology (TRIM.FaTE), divide the environment into interconnected compartments (e.g., water, sediment, biota) and use mass balance equations to simulate the movement and transformation of the dye. epa.govmdpi.com The output can provide predicted environmental concentrations (PECs) over time, which are crucial for risk assessment. researchgate.net
Assessment Methodologies: To provide the necessary data for these models, a variety of standardized laboratory tests are employed.
Biodegradation Assessment: The biodegradation of azo dyes is often a two-stage process. nih.govmdpi.com The initial and rate-limiting step is the anaerobic reductive cleavage of the azo bond (–N=N–) by enzymes like azoreductases, which results in the formation of colorless aromatic amines. mdpi.com These aromatic amines are then typically degraded further under aerobic conditions. mdpi.com
Simulated Wastewater Treatment: Standardized tests, such as the OECD 303A guideline for activated sludge simulation, are used to measure biodegradation rates in a controlled setting that mimics a wastewater treatment plant.
Enzyme Assays: Studies often measure the activity of specific enzymes responsible for degradation, such as azoreductase, laccase, and lignin peroxidase, to understand the biochemical pathways. nih.gov
Metabolite Identification and Toxicity: The aromatic amines produced from azo dye degradation can sometimes be more toxic than the parent compound. Therefore, a crucial part of the assessment is identifying these metabolites and evaluating their ecological risk. nih.govnih.gov
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical tools used to separate, identify, and quantify the parent dye and its various degradation byproducts. frontiersin.orgplymouth.ac.uk
Ecotoxicity Testing: The toxicity of the dye and its metabolites is assessed using standardized bioassays on representative aquatic organisms. A common example is the Daphnia magna acute toxicity test (e.g., LC50), which determines the concentration lethal to 50% of the test population over a short period.
The table below summarizes key parameters required for modeling the fate of azo dyes in aquatic systems.
Table 1: Key Parameters for Aquatic Environmental Fate Modeling of Azo Dyes
| Parameter | Description | Common Assessment Method |
|---|---|---|
| Biodegradation Rate Constant (k_bio) | Rate at which the dye is broken down by microorganisms. | OECD 303A (Activated Sludge Simulation) |
| Photodegradation Rate Constant (k_photo) | Rate at which the dye is broken down by sunlight. | Laboratory irradiation studies (e.g., using xenon lamps) |
| Sediment-Water Partitioning Coefficient (K_oc) | Measures the tendency of the dye to adsorb to organic carbon in sediment. | Batch equilibrium experiments (OECD 106) |
| Median Lethal Concentration (LC50) | Concentration of a substance that is lethal to 50% of a test population. | Acute toxicity tests with aquatic species (e.g., Daphnia magna, Zebrafish) |
Modeling and Assessment in Terrestrial Systems
In terrestrial environments, the primary process controlling the fate and transport of azo dyes is sorption to soil particles. Sorption affects the dye's mobility, bioavailability, and susceptibility to degradation by soil microorganisms. scielo.br
Sorption Modeling: The interaction between the dye and soil is typically evaluated using batch experiments to generate data for kinetic and isotherm models.
Sorption Kinetics: These studies measure the rate at which a dye is adsorbed by the soil from an aqueous solution. The data are often fitted to kinetic models to understand the mechanism of sorption. A study on Direct Black 22 dye in alluvial soil found that the process was best described by a pseudo-second-order model, reaching equilibrium in approximately 8 hours. scielo.br
Sorption Isotherms: Isotherms describe the equilibrium relationship between the concentration of the dye in the soil and its concentration in the surrounding water at a constant temperature. scielo.br Common models used to fit the experimental data include:
Linear Isotherm: Assumes a direct proportionality between the amount of dye sorbed and the concentration in solution. The slope of this relationship gives the soil-water distribution coefficient (KD). scielo.br
Freundlich Isotherm: An empirical model that describes non-ideal and reversible sorption on heterogeneous surfaces. scielo.br
Langmuir Isotherm: Assumes monolayer sorption onto a homogeneous surface with a finite number of identical sites. scielo.br
The distribution coefficient (KD) derived from these models is a critical parameter for predicting a pollutant's mobility; high KD values indicate strong sorption and low mobility, while low values suggest the contaminant is more likely to leach through the soil profile. scielo.br
Interactive Table 2: Illustrative Sorption Kinetics Data for this compound in Soil (Note: Data are hypothetical for illustrative purposes)
Interactive Table 3: Illustrative Sorption Isotherm Data for this compound in Soil (Note: Data are hypothetical for illustrative purposes)
Biodegradation in Soil: The degradation potential in soil is assessed by incubating the dye with relevant soil microorganisms, such as those from the Bacillus genus, which have been shown to degrade disperse dyes. nih.gov The disappearance of the parent compound and the formation of metabolites are tracked over time using analytical methods like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Phytotoxicity tests using plants can also be conducted on the treated soil to ensure that the degradation products are not harmful to the terrestrial ecosystem. nih.gov
Industrial Ecology and Sustainability Innovations in Disperse Diazo Black 3bf Lifecycle
Resource Efficiency in Disperse Diazo Black 3BF Manufacturing and Application Processes
The lifecycle of this compound involves distinct manufacturing and application stages, each with its own resource footprint. Improving efficiency in these stages is critical for enhancing the sustainability profile of textiles dyed with this compound.
Manufacturing Process: The synthesis of this compound is a multi-step chemical process. It begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the final azo dye molecule. byjus.comwikipedia.org This process is resource-intensive, requiring significant inputs of raw materials, energy, and water.
Raw Materials: The synthesis involves precursor chemicals such as 4-aminophenylamine and 5-methyl-2-methoxyaniline, along with reagents like sodium nitrite (B80452) and hydrochloric acid. Resource efficiency here focuses on optimizing reaction stoichiometry to maximize yield and minimize the consumption of excess reactants.
Water: Water is used extensively as a solvent and for washing and filtration steps. A case study of a disperse dye plant in India highlighted a daily water consumption of 4,300 m³, underscoring the water-intensive nature of dye manufacturing. forbesmarshall.com
Application (Dyeing) Process: The application of disperse dyes like this compound to polyester (B1180765) fibers is also a major consumer of resources.
Energy: Disperse dyes are applied at high temperatures (often above 100°C, and up to 130°C) to facilitate the diffusion of the dye molecules into the hydrophobic polyester fiber. textilelearner.netmdpi.com This makes the dyeing process highly energy-intensive. Research into the sensitivity of disperse dyes shows that slight deviations in time and temperature can significantly affect the final shade, making precise control crucial for avoiding the need for re-dyeing, which would further increase energy and resource use.
Water: Traditional aqueous dyeing processes for polyester have a high water footprint. mdpi.com The textile industry is a major contributor to industrial water pollution, with dyeing and finishing processes being particularly significant sources. carbontrail.netmdpi.com
Chemicals: The dyeing process requires various auxiliary chemicals, including dispersing agents to keep the water-insoluble dye evenly distributed in the dye bath, and acids like acetic acid to maintain the optimal pH (typically 4.5-5.5). textilelearner.netmdpi.com
Innovations aimed at improving resource efficiency include the development of "high energy" disperse dyes that offer better fastness properties and may optimize dyeing cycles, as well as advanced dyeing machinery that operates with lower liquor ratios (less water per kilogram of fabric). textilelearner.net Furthermore, waterless dyeing technologies, such as supercritical carbon dioxide dyeing, offer a revolutionary approach by eliminating water from the process entirely, thereby also cutting energy consumption for drying. dyecoo.com
Below is an interactive data table summarizing key resource efficiency parameters.
Strategies for Waste Minimization and By-product Utilization in Dye Production and Dyeing Processes
The production and application of this compound generate various waste streams, including wastewater laden with residual dyes and chemicals, and solid wastes. Effective waste minimization and by-product utilization are crucial for a more sustainable lifecycle.
Waste in Dye Production: The synthesis of azo dyes generates several waste streams. The primary liquid waste is the mother liquor from filtration steps, which can contain unreacted intermediates, by-products, and salts. epa.gov Solid wastes can include filter cakes and residues from equipment cleaning. epa.gov
Process Intensification: One innovative strategy is the shift from traditional two-pot synthesis (separate diazotization and coupling reactors) to a one-pot method. Research has demonstrated a one-pot synthesis for azo pigments that is fast, quantitative, and allows for the recycling of wastewater and excess acid, significantly reducing effluent volume.
By-product Formation: In azo coupling reactions, side reactions can occur, leading to by-products such as N-nitroso compounds, which can reduce the purity and yield of the final dye. vaia.com Careful control of reaction conditions is essential to minimize their formation. vaia.com The primary by-products of the main diazotization reaction are water and salts like sodium chloride. byjus.com
Waste in Dyeing Processes: The dyeing process is a major source of pollution, with estimates suggesting that up to 50% of the dye might be lost to the effluent in some processes. nih.gov This wastewater contains residual dye, auxiliary chemicals, and salts, contributing to high Chemical Oxygen Demand (COD) and toxicity. p2infohouse.org
Effluent Treatment and Reuse: Advanced oxidation processes, such as ozonation and electrochemical treatment, have proven effective in decolorizing dyehouse wastewater. p2infohouse.orgresearchgate.net Electrochemical treatment using sacrificial iron electrodes can remove residual organic dyeing assistants, rendering the effluent suitable for reuse in subsequent dyeing operations. mdpi.com This not only conserves water but also reduces the discharge of pollutants. Studies have demonstrated that reusing the treated dyebath is a viable, low-capital approach to reduce water, chemical, and energy consumption. p2infohouse.org
Dye Recovery and Valorization: Instead of just treating wastewater, there is growing interest in recovering and reusing the resources within it. One approach involves using nanoclay adsorbents to trap residual disperse dyes from wastewater. The resulting dye-loaded nanoclay can then be repurposed and used directly in new polyester dyeing processes, creating a circular flow of materials. researchgate.net Another innovative concept, "DyeRecycle," focuses on extracting dyes from end-of-life textiles and converting them back into new, usable colorants. leeds.ac.uk
An interactive data table of waste minimization strategies is provided below.
Life Cycle Assessment (LCA) Frameworks for this compound and its Application in Dyed Materials
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. carbontrail.netgnest.org Applying an LCA framework to this compound and the textiles it colors is essential for identifying environmental hotspots and guiding sustainability improvements.
While a specific, publicly available LCA for this compound is not available, the framework for assessing textile products and dyes is well-established. chalmers.se The major environmental impacts from textiles arise from the production phase, particularly from the use and emissions of toxic chemicals, water and energy consumption, and greenhouse gas emissions. mdpi.comchalmers.se
A comprehensive LCA for a textile product dyed with this compound would typically include the following stages:
Goal and Scope Definition: This stage defines the purpose of the LCA, the functional unit (e.g., one dyed t-shirt used for two years), and the system boundaries (e.g., cradle-to-grave, including raw material extraction, dye synthesis, fabric production, dyeing, use phase, and disposal).
Life Cycle Inventory (LCI): This is the data collection phase, quantifying all inputs (energy, water, raw materials, chemicals) and outputs (emissions to air, water, and soil; waste) for each process within the system boundaries. For this compound, this would involve inventory data for the chemical synthesis of the dye and auxiliaries, polyester fiber production, and the high-temperature dyeing process. A major challenge in textile LCAs is the lack of complete inventory data for many specialty chemicals. chalmers.se
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. Standard impact categories relevant to dyeing include freshwater ecotoxicity, human carcinogenic toxicity, ozone formation, and global warming potential. aidic.it For example, the dyeing and finishing stages are responsible for a significant portion of industrial water pollution and energy consumption. carbontrail.net
Interpretation: The results of the LCI and LCIA are analyzed to identify the most significant environmental impacts and the life cycle stages contributing to them. This allows for targeted improvements, such as comparing the impact of conventional aqueous dyeing with emerging technologies like supercritical CO2 dyeing. sustainability-directory.com
LCA studies have consistently shown that synthetic dyeing processes have a greater environmental impact compared to alternatives like natural dyes, particularly in categories like ecotoxicity and human toxicity. aidic.it LCA provides a quantitative tool to compare different dyeing technologies and guide manufacturers in selecting more environmentally sound methods. sustainability-directory.com
The following table outlines the typical stages of an LCA for a textile product dyed with this compound.
Integration of Circular Economy Principles in Textile Dyeing with this compound
The linear "take-make-dispose" model of the textile industry is a major contributor to pollution and resource depletion. The circular economy offers a new paradigm, emphasizing the reduction of waste and the continual use of resources. sustainability-directory.com For this compound, integrating circular principles involves innovations across its lifecycle.
The core of a circular dye economy is to minimize waste and pollution through resource efficiency, reuse, and recycling. sustainability-directory.com This approach addresses critical challenges like water pollution, energy consumption, and chemical waste. sustainability-directory.com
Key circular strategies applicable to the lifecycle of this compound include:
Design for Circularity: This involves designing dyes and dyeing processes that facilitate easier recycling and reuse. For instance, developing dye formulations that can be efficiently recovered from wastewater or easily stripped from fabric at its end-of-life contributes to circularity. gnest.org
Reuse of Dyeing Media: A primary application of circular principles is the treatment and reuse of dyehouse wastewater. As discussed, technologies like ozonation and electro-oxidation allow for the decolorization and detoxification of spent dye baths, enabling their reuse in new dyeing cycles. mdpi.comp2infohouse.org This practice, often termed "dyebath reuse," significantly reduces the consumption of fresh water, energy (by reusing hot water), and auxiliary chemicals like salts. p2infohouse.orgp2infohouse.org
Resource Recovery from Waste Streams: Beyond water, other valuable materials can be recovered. This includes the recovery and recycling of the dyes themselves. Research has shown that disperse dyes can be adsorbed from effluent using materials like nanoclay, with the resulting hybrid material being used as a colorant in a new dyeing process. researchgate.net This transforms a waste product into a valuable input.
Closing the Loop on Textiles: A truly circular system addresses the end-of-life of the dyed textile. Innovative companies are developing chemical recycling processes to separate dyes from fabric fibers. For example, DyeRecycle is a technology that extracts dyes from waste textiles and regenerates them into new, high-quality dyes, effectively keeping the chemical molecules in the value chain and preventing them from becoming waste. leeds.ac.uk This approach reduces the demand for virgin dye production.
The table below maps the "R" principles of the circular economy to the lifecycle of this compound.
Future Research Directions and Emerging Paradigms for Disperse Diazo Black 3bf
Integration with Advanced Functional Materials for Multifunctional Applications
The evolution of textiles from passive substrates to active, functional materials presents a significant opportunity for Disperse Diazo Black 3BF. The integration of this dye with advanced materials could lead to the development of multifunctional textiles with capabilities extending far beyond coloration.
Current research on disperse dyes, in general, has shown the potential for creating textiles with enhanced properties. For instance, the incorporation of nanoparticles like TiO2 during the dyeing process can impart UV protection, self-cleaning, and antimicrobial characteristics to fabrics. mdpi.com Similarly, research into azoic dyeing techniques has demonstrated the possibility of simultaneous dyeing and finishing, yielding fabrics with inherent functionalities such as antibacterial and UV-protective properties. researchgate.net
However, specific research on the integration of this compound with such advanced functional materials is not yet widely reported. This knowledge gap represents a fertile ground for future investigation. Research could be directed towards:
Smart Textiles and Wearable Electronics: Investigating the potential of this compound as a component in conductive polymer composites or as a dopant in materials for flexible sensors and wearable electronics. Its chemical structure could be modified to enhance its electronic properties, allowing it to contribute to the functionality of smart fabrics that monitor physiological signals or interact with their environment.
Phase-Change Materials (PCMs) for Thermoregulation: Exploring the incorporation of this compound into microencapsulated PCMs. This could lead to the creation of textiles that not only provide color but also offer dynamic thermal regulation, absorbing and releasing heat to maintain wearer comfort.
Advanced Composites: Examining the role of this compound in reinforcing or modifying the properties of polymer composites for various industrial applications. Its interaction with the polymer matrix could potentially enhance mechanical strength, thermal stability, or light-absorbing properties.
The following table outlines potential research avenues for integrating this compound with advanced functional materials.
| Functional Material | Potential Application | Research Focus |
| Conductive Polymers | Smart Textiles, Flexible Sensors | Synthesis of this compound derivatives with enhanced conductivity; Development of dye-polymer composite coating for fabrics. |
| Nanoparticles (e.g., TiO2, Ag) | UV-Protective, Antimicrobial, and Self-Cleaning Textiles | In-situ synthesis of nanoparticles during the dyeing process with this compound; Studying the synergistic effects on functionality and color fastness. |
| Phase-Change Materials (PCMs) | Thermoregulating Textiles | Encapsulation of this compound with PCMs; Assessing the impact on thermal performance and color stability. |
| Photochromic/Thermochromic Moieties | Chromic Textiles | Covalent bonding of photochromic or thermochromic molecules to the this compound structure to create textiles that change color in response to stimuli. |
Development of Novel Methodologies for Enhanced Environmental Sustainability in Dye Production and Use
The textile industry is under increasing pressure to adopt more sustainable practices. For this compound, this translates to a need for greener synthesis routes and more eco-friendly application methods.
Traditional synthesis of azo dyes often involves harsh reaction conditions and the use of hazardous chemicals. chemicalbook.com Future research is actively exploring and refining novel methodologies to mitigate the environmental impact of producing dyes like this compound.
Sustainable Synthesis:
Emerging research highlights several promising green synthesis strategies that could be adapted for this compound production:
Microwave-Assisted Synthesis: This method offers rapid and efficient synthesis of azo dyes, often in a single step and without the need for toxic metal catalysts. myskinrecipes.com
Catalytic Approaches: The use of reusable catalysts, such as magnetic solid acids (e.g., Fe3O4@SiO2-SO3H) and nano silica-supported boron trifluoride (nano BF3·SiO2), enables solvent-free or room-temperature reactions, significantly reducing waste and energy consumption. chemicalbook.comcymitquimica.comfishersci.commyskinrecipes.com These catalysts can be easily separated from the reaction mixture for reuse. chemicalbook.com
Continuous Flow Chemistry: This technique allows for precise control over reaction parameters, leading to higher yields, improved safety, and minimized waste streams compared to traditional batch processes.
The table below compares conventional and emerging sustainable synthesis methods for azo dyes.
| Synthesis Method | Key Features | Environmental Benefits |
| Conventional Diazotization & Azo Coupling | Low temperatures (0-5 °C), use of strong acids and alkalis, often in aqueous solutions. chemicalbook.com | - |
| Microwave-Assisted Synthesis | Rapid, single-step reaction. myskinrecipes.com | Reduced reaction time, energy savings, potential for solvent-free conditions. myskinrecipes.com |
| Magnetic Solid Acid Catalysis | Solvent-free, room temperature, reusable catalyst. chemicalbook.comcymitquimica.com | Elimination of toxic solvents, energy efficiency, catalyst recyclability. chemicalbook.comcymitquimica.com |
| Nano BF3·SiO2 Catalysis | Solvent-free, room temperature, high stability of diazonium salt. fishersci.commyskinrecipes.com | Environmentally benign, rapid, and cost-effective. fishersci.commyskinrecipes.com |
Eco-Friendly Dyeing and Finishing:
Beyond synthesis, the application of this compound in dyeing is also a focus for sustainability improvements. Innovations in this area include:
Low Liquor Ratio Dyeing: Reducing the amount of water required in the dyeing process from a typical 1:15 ratio to as low as 1:6, which in turn decreases water, chemical, and energy consumption. labcompare.com
Low-Temperature Disperse Dyes: Developing and utilizing disperse dyes that can be effectively applied at lower temperatures (110–120°C instead of 130°C), leading to significant energy savings. labcompare.com
Ultrasonic Dyeing: Employing ultrasonic energy to enhance dye uptake at lower temperatures, offering an alternative to high-temperature methods. mdpi.comlabproinc.com
Biodegradable Dispersing Agents and Natural Wash-off Agents: Replacing conventional non-biodegradable dispersing agents and harsh reducing agents used for washing off unfixed dye with eco-friendly alternatives like soap nut extract. labcompare.comnih.gov
Biodegradation of Dye Effluents: Research into the use of microorganisms, such as bacteria and fungi, to decolorize and degrade azo dyes present in textile wastewater is a critical area for mitigating the environmental impact of dye usage. made-in-china.comtcichemicals.com Studies have shown that the reductive cleavage of the azo bond is a key step in the biodegradation process.
Interdisciplinary Research Synergies for Holistic Understanding and Innovation
A holistic understanding of this compound, from its molecular properties to its life cycle impact, necessitates a convergence of expertise from various scientific disciplines. Interdisciplinary research is poised to unlock novel applications and address complex challenges associated with this dye.
Computational Chemistry and Materials Science:
Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool for studying azo dyes. nih.govtcichemicals.com These methods allow researchers to:
Predict the electronic and optical properties of the dye. nih.gov
Understand the relationship between molecular structure and color.
Simulate the interaction of the dye with textile fibers and other materials.
Design novel azo dyes with desired properties for specific applications, such as in dye-sensitized solar cells.
The following table outlines the application of computational methods in azo dye research.
| Computational Technique | Application in Azo Dye Research |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties (HOMO-LUMO energy gap), prediction of reactivity. nih.govtcichemicals.com |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra, prediction of color. nih.gov |
| Molecular Dynamics (MD) | Simulation of dye aggregation, interaction with substrates, and diffusion in polymers. |
Chemistry, Biology, and Medicine:
The intersection of chemistry with the life sciences is revealing unexpected functionalities of disperse dyes. Recent studies have indicated that some disperse dyes possess biological activities, including:
Anticancer and Antioxidant Properties: Certain disperse dyes have been shown to induce apoptosis in cancer cells and exhibit antioxidant activity, suggesting potential for therapeutic applications.
Antimicrobial Activity: The development of disperse dyes with inherent antibacterial properties could lead to the production of medical textiles that help prevent infections.
Biotechnology and Environmental Science:
The synergy between biotechnology and environmental science offers innovative solutions for the end-of-life management of textiles dyed with this compound. Research in this area includes:
Biocatalysis and Biodegradation: Identifying and engineering enzymes and microorganisms that can efficiently decolorize and degrade azo dyes in industrial effluents. made-in-china.comtcichemicals.com
Biosynthesis Feedstock: Exploring the possibility of using the degradation products of azo dyes as a carbon source for microbial processes to produce valuable biochemicals, creating a circular economy approach. One study has computationally analyzed the potential of azo dyes as a feedstock for actinorhodin (B73869) biosynthesis in Pseudomonas putida.
By fostering these interdisciplinary collaborations, the scientific community can move towards a more comprehensive and innovative approach to the entire lifecycle of this compound, from its molecular design to its environmental fate.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for Disperse Diazo Black 3BF, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : Synthesis typically involves diazotization of aromatic amines followed by coupling reactions under controlled pH (e.g., 4–6) and low temperatures (0–5°C) to minimize decomposition . Variables like reactant stoichiometry, reaction time, and temperature gradients should be tested using fractional factorial designs to identify critical parameters for yield optimization . For example, maintaining excess nitrous acid (detected via iodometric titration) ensures complete diazotization .
| Key Reaction Variables | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| pH | 4–6 |
| Reaction Time | 2–4 hours |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 500–600 nm) is standard for purity analysis, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like azo (–N=N–) and nitro (–NO₂) bonds . Mass spectrometry (MS) provides molecular weight validation (256.30 g/mol) and identifies impurities .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Accelerated stability studies under varying pH (3–9) and temperatures (25–60°C) reveal degradation kinetics. For instance, acidic conditions (pH < 4) promote hydrolysis of azo bonds, while alkaline environments (pH > 8) induce oxidative degradation . Data should be analyzed using Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data regarding this compound's photostability across different experimental setups?
- Methodological Answer : Contradictions often arise from variations in light sources (e.g., UV vs. visible spectrum), substrate interactions, or oxygen exposure. Standardized photodegradation protocols (e.g., ISO 105-B02) with controlled irradiance and humidity are critical . Multivariate analysis (ANOVA) can isolate confounding variables, such as dye aggregation on substrates .
Q. What advanced spectroscopic methods elucidate the thermal degradation pathways of this compound under controlled atmospheric conditions?
- Methodological Answer : Thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TGA-GC/MS) identifies volatile degradation byproducts (e.g., nitrobenzene derivatives) . Isothermal calorimetry quantifies exothermic decomposition peaks, while electron paramagnetic resonance (EPR) detects free radicals formed during pyrolysis .
Q. What experimental frameworks assess the environmental impact of this compound degradation byproducts on aquatic ecosystems?
- Methodological Answer : Simulated wastewater treatment studies using activated sludge models (OECD 303A) measure biodegradation rates . Toxicity assays (e.g., Daphnia magna LC50 tests) and LC-MS analysis of metabolites (e.g., aromatic amines) evaluate ecological risks . Sediment-water partitioning coefficients (log Kₒc) predict environmental persistence .
| Key Ecotoxicity Metrics | Test Method |
|---|---|
| Biodegradability | OECD 301F (Closed Bottle) |
| Acute Toxicity | OECD 202 (Daphnia sp.) |
| Metabolite Identification | LC-QTOF-MS |
Guidelines for Experimental Design
- Data Contradiction Analysis : Use sensitivity analysis to rank variables (e.g., solvent polarity, substrate porosity) influencing dye performance. Replicate experiments under harmonized conditions to validate reproducibility .
- Environmental Compliance : Align analytical workflows with the AFIRM Restricted Substances List (RSL) for disperse dyes, ensuring quantification limits meet regulatory thresholds (e.g., <30 mg/kg for hazardous byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
